molecular formula C12H10BrF3O3 B6314607 Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate CAS No. 905807-87-6

Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

Cat. No.: B6314607
CAS No.: 905807-87-6
M. Wt: 339.10 g/mol
InChI Key: ZDRZVQGBZCJVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS 905807-87-6) is a high-value brominated building block with the molecular formula C12H10BrF3O3 and a molecular weight of 339.11 g/mol . This compound is critically important in organic synthesis and pharmaceutical research, where it serves as a versatile precursor for coupling reactions and the construction of complex molecules . The presence of both a reactive bromo group and an oxoester moiety adjacent to a trifluoromethylphenyl group allows researchers to efficiently introduce this privileged scaffold into target structures, particularly in the development of active pharmaceutical ingredients (APIs) and functional materials . The trifluoromethyl group is a key motif in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and bioavailability. As a specialized synthetic intermediate, it is offered with a guaranteed purity of not less than 95% and is accompanied by batch-specific Certificate of Analysis (COA) for quality assurance and traceability . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should note that this compound requires specific storage conditions to maintain stability; it must be kept in a dark place under an inert atmosphere and stored in a freezer at or below -20°C . Please refer to the Safety Data Sheet for detailed handling and hazard information prior to use.

Properties

IUPAC Name

ethyl 3-bromo-2-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3O3/c1-2-19-11(18)10(17)9(13)7-3-5-8(6-4-7)12(14,15)16/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRZVQGBZCJVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C1=CC=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The precursor β-keto ester is treated with brominating agents such as N-bromosuccinimide (NBS) or dibromine (Br₂) in chlorinated solvents (e.g., dichloromethane) at ambient temperature. The reaction proceeds via radical or electrophilic bromination at the α-position of the ketone. For example, in a typical procedure:

  • Ethyl 3-(4-(trifluoromethyl)phenyl)-2-oxopropanoate (1.0 equiv) is dissolved in dichloromethane.

  • NBS (1.1 equiv) is added portion-wise under inert atmosphere.

  • The mixture is stirred for 12–24 hours, followed by aqueous workup and purification via column chromatography.

ParameterValue
Yield65–78%
SolventDichloromethane
Brominating AgentNBS
Temperature25°C

This method benefits from operational simplicity but requires prior synthesis of the β-keto ester precursor.

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

Palladium-catalyzed cross-coupling offers a modular approach to install the 4-(trifluoromethyl)phenyl group. The Royal Society of Chemistry’s protocol for analogous compounds demonstrates this strategy.

Synthetic Steps

  • Ethyl 3-bromo-2-oxopropanoate is reacted with 4-(trifluoromethyl)phenylboronic acid under Suzuki conditions.

  • A catalytic system of Pd(OAc)₂ and P(tBu)₃·HBF₄ in dioxane/water facilitates the coupling.

  • The reaction proceeds at 80°C for 12 hours, yielding the target compound after extraction and purification.

ParameterValue
CatalystPd(OAc)₂ / P(tBu)₃·HBF₄
Solvent SystemDioxane:H₂O (4:1)
Temperature80°C
Yield58–72%

This method enables precise control over the aryl substituent but requires handling air-sensitive catalysts.

Condensation-Esterification Sequential Route

A two-step synthesis involving Claisen condensation followed by bromination provides an alternative pathway.

Step 1: Formation of β-Keto Ester

Ethyl acetoacetate is condensed with 4-(trifluoromethyl)benzaldehyde in the presence of sodium ethoxide under reflux. The reaction forms ethyl 3-(4-(trifluoromethyl)phenyl)-2-oxopropanoate via Knoevenagel-type condensation.

Step 2: Bromination

The intermediate undergoes bromination using Br₂ in acetic acid, introducing the bromine atom at the α-position.

ParameterStep 1Step 2
ReagentNaOEt / EtOHBr₂ / AcOH
TemperatureReflux0–5°C
Yield70% (Step 1)68% (Step 2)

This route is scalable but involves handling corrosive bromine.

Comparative Analysis of Methods

MethodAdvantagesLimitations
BrominationHigh yields, simple workflowRequires pre-synthesized precursor
Suzuki CouplingModular aryl group introductionCostly catalysts, sensitivity
Condensation-BrominationScalabilityCorrosive reagents, multi-step

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position undergoes nucleophilic substitution due to electron-withdrawing effects from the adjacent ketone and trifluoromethyl groups.

NucleophileReagents/ConditionsMajor ProductReference
NaN₃DMF, 60°C, 12 hEthyl 2-azido-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
KSCNDMSO, reflux, 8 hEthyl 2-thiocyanato-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
CH₃NH₂Methanol, 25°C, 24 hEthyl 2-(methylamino)-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

Mechanistic Notes :

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and stabilize transition states.

  • Steric hindrance from the trifluoromethyl group slows reaction kinetics compared to non-fluorinated analogs.

Reduction Reactions

The ketone group at the α-position is selectively reduced to a hydroxyl group under controlled conditions.

Reducing AgentConditionsMajor ProductReference
NaBH₄Methanol, 0°C → 25°C, 2 hEthyl 3-bromo-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate
LiAlH₄THF, -78°C → 25°C, 4 hEthyl 3-bromo-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate

Key Observations :

  • NaBH₄ achieves partial reduction without affecting the ester group.

  • LiAlH₄ may require quenching with ethyl acetate to prevent over-reduction.

Oxidation Reactions

The ketone or ester functionalities can be oxidized under strong conditions.

Oxidizing AgentConditionsMajor ProductReference
KMnO₄H₂SO₄, H₂O, 80°C, 6 h3-Bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoic acid
CrO₃Acetic acid, reflux, 4 hEthyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (no change)

Notes :

  • KMnO₃ oxidizes the ester to a carboxylic acid while retaining the bromine and trifluoromethyl groups.

  • CrO₃ selectively oxidizes alcohols but shows no reactivity with the ketone under these conditions.

Elimination Reactions

Dehydrohalogenation forms α,β-unsaturated ketones under basic conditions.

BaseSolventTemperatureMajor ProductReference
KOtBuTHF70°C, 3 hEthyl 2-oxo-3-(4-(trifluoromethyl)phenyl)acrylate
DBUDCM25°C, 12 hEthyl 2-oxo-3-(4-(trifluoromethyl)phenyl)acrylate

Mechanism :

  • Base abstracts a β-hydrogen, facilitating elimination of HBr to form a conjugated enone system.

  • The trifluoromethyl group stabilizes the resulting double bond through inductive effects.

Cross-Coupling Reactions (Hypothetical)

The bromine atom may participate in palladium-catalyzed couplings, though direct literature evidence is limited.

Coupling PartnerCatalyst SystemConditionsExpected ProductReference*
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°C, 12 hEthyl 2-oxo-3-(4-(trifluoromethyl)phenyl)-3-phenylpropanoate

Considerations :

  • Electron-withdrawing groups may reduce catalytic efficiency compared to electron-rich aryl bromides.

  • *Predicted based on analogous systems in.

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous acids or bases cleaves the ester to form 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoic acid .

  • Thermal Decomposition : Degrades above 200°C, releasing CO₂ and brominated byproducts .

Scientific Research Applications

Organic Synthesis

Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it valuable in the development of new compounds with desired properties.

Enzyme Inhibition Studies

In biological research, this compound is utilized to study enzyme inhibition mechanisms and protein-ligand interactions. The presence of the trifluoromethyl group enhances binding affinity and selectivity towards specific biological targets, making it a candidate for investigating drug interactions .

Drug Development

The compound is being explored for its potential in drug development, particularly for designing pharmaceuticals with improved bioavailability and metabolic stability. Its unique structure allows researchers to modify it further to enhance therapeutic effects while minimizing side effects .

Agrochemical Production

In the agricultural sector, this compound is employed in the synthesis of agrochemicals that require specific chemical properties for effectiveness. The compound's reactivity facilitates the creation of herbicides and pesticides with enhanced efficacy .

Case Study 1: Synthesis of Novel Anticancer Agents

A study investigated the use of this compound as a precursor for synthesizing novel anticancer agents. Researchers modified the compound to enhance its cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. The results indicated promising activity against several cancer types, showcasing its potential in medicinal chemistry .

Case Study 2: Development of Selective Herbicides

Another research project focused on developing selective herbicides using this compound as a building block. By varying substituents on the aromatic ring, researchers created derivatives that exhibited significant herbicidal activity against common weeds while being safe for crops. Field trials demonstrated effective weed control without harming surrounding flora .

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with molecular targets through its functional groups. The bromine atom and the trifluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active components that interact with biological targets .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of ethyl 3-oxo-3-(substituted phenyl)propanoates. Key analogs and their differences are summarized below:

Compound Name Substituents CAS No. Molecular Formula Key Features References
Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate -Br, -CF₃ (para) 905807-87-6 C₁₂H₁₀BrF₃O₃ Bromine enhances reactivity; CF₃ improves metabolic stability.
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate -H, -CF₃ (para) 106263-53-0 C₁₂H₁₁F₃O₃ Lacks bromine; used in imidazo[1,2-a]pyrimidine synthesis.
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate -H, -F (ortho) 721-63-1 C₁₁H₁₁FO₃ Fluorine at ortho position alters electronic properties.
Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate -H, -OCF₃ (para) 252955-06-9 C₁₂H₁₁F₃O₄ Trifluoromethoxy group increases polarity vs. CF₃.
Ethyl 3-cyclopropyl-2-(4-chlorobenzyl)-3-oxopropanoate -cyclopropyl, -Cl (para) N/A C₁₆H₁₇ClO₃ Cyclopropyl and chlorobenzyl groups modify steric bulk.

Substituent Effects :

  • Bromine: The α-bromo group in the target compound facilitates nucleophilic substitutions (e.g., Suzuki couplings) compared to non-halogenated analogs .
  • Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability compared to trifluoromethoxy (-OCF₃) or halogens like -Cl .
  • Positional Isomerism : Substituents at para positions (e.g., CF₃ in the target compound) generally improve electronic withdrawal effects compared to ortho-substituted analogs (e.g., 2-fluorophenyl in ).

Physicochemical Properties

Property Target Compound Ethyl 3-oxo-3-(4-CF₃-phenyl)propanoate Ethyl 3-(2-F-phenyl)-3-oxopropanoate
Molecular Weight 333.11 g/mol 260.21 g/mol 210.20 g/mol
LogP (Predicted) ~3.2 ~2.8 ~2.5
Melting Point Not reported Not reported 45–47°C
Solubility Low in water; soluble in THF, DCM Similar solubility profile Higher solubility due to smaller substituents

Key Observations :

  • The bromine and CF₃ groups in the target compound increase molecular weight and lipophilicity (higher LogP) compared to non-brominated or smaller-substituent analogs.
  • Solubility in polar solvents is reduced due to the hydrophobic trifluoromethyl group .

Biological Activity

Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a compound of interest in medicinal chemistry due to its unique structural features, including a bromine atom, a trifluoromethyl group, and an ester functional group. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound's IUPAC name is ethyl 3-bromo-2-oxo-3-[4-(trifluoromethyl)phenyl]propanoate, with the following molecular structure:

PropertyValue
Molecular FormulaC12H10BrF3O3
Molecular Weight343.11 g/mol
CAS Number905807-87-6
Density1.359 g/cm³
Boiling Point283.2 °C at 760 mmHg

This compound exhibits biological activity primarily through its interaction with various molecular targets. The key features influencing its reactivity include:

  • Bromine Atom : Facilitates nucleophilic substitution reactions, allowing the compound to interact with nucleophiles such as amines and thiols.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially improving bioavailability.
  • Ester Functional Group : Can undergo hydrolysis to release active components that interact with biological targets.

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an inhibitor for specific enzymes. For example, studies have shown its effectiveness in inhibiting certain proteases, which are critical in various disease processes. The mechanism often involves the formation of a stable enzyme-inhibitor complex.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro assays indicate that it exhibits significant activity against several bacterial strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Case Studies

  • Study on Enzyme Inhibition :
    • Researchers investigated the inhibitory effects of this compound on a specific protease involved in cancer progression. The results indicated a dose-dependent inhibition, suggesting potential as a therapeutic agent in oncology.
  • Antimicrobial Efficacy :
    • A recent study assessed the antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating its potential for development into an antimicrobial agent.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoateLacks bromine; reduced nucleophilicityLower enzyme inhibition
Ethyl 3-bromo-2-oxo-3-phenylpropanoateLacks trifluoromethyl group; different propertiesLimited antimicrobial activity

Q & A

Basic Research Questions

Q. What are common synthetic routes to Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate?

  • Methodological Answer : The compound is typically synthesized via coupling reactions or bromination of precursor esters. For example, Negishi coupling using palladium catalysts (e.g., Pd(dba)₂) and ligands (e.g., CPhos) can introduce aryl groups, as demonstrated in the synthesis of related trifluoromethylphenyl esters . Alternatively, bromination of ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate using reagents like NBS (N-bromosuccinimide) under radical or acidic conditions may yield the target compound. Purification often involves liquid-liquid extraction (e.g., ethyl acetate/brine) and column chromatography .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., trifluoromethyl, bromo, ester groups). The 19^{19}F NMR is critical for confirming the trifluoromethyl group (-CF₃) at δ -63 to -65 ppm .
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 393 [M+H]⁺ for related compounds) and purity .
  • HPLC : Retention time analysis under standardized conditions (e.g., SMD-FA05) ensures compound homogeneity .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : While specific GHS data may be limited, standard ester-handling protocols apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential volatility.
  • Avoid inhalation; refer to analogs like ethyl (2-fluorobenzoyl)acetate, which are classified as non-hazardous but require caution during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized for Negishi coupling in synthesizing this compound?

  • Methodological Answer :

  • Catalyst System : Pd(dba)₂ (0.05 eq.) with CPhos ligand (0.1 eq.) in THF improves coupling efficiency for trifluoromethylphenyl intermediates .
  • Stoichiometry : Excess ethyl 3-iodopropanoate (10 eq.) drives the reaction to completion.
  • Temperature : Reactions at 0°C minimize side products, followed by gradual warming to room temperature .
  • Workup : Post-reaction extraction with ethyl acetate and washing with aqueous dipotassium hydrogen phosphate removes residual catalysts .

Q. What mechanistic insights explain the stereochemical outcomes of bromination at the β-keto position?

  • Methodological Answer : Bromination of β-keto esters often proceeds via radical or electrophilic pathways. For this compound, NBS in acetic acid generates bromine radicals, leading to selective substitution at the α-carbon of the keto group. Computational studies (DFT) can model transition states to predict regioselectivity, particularly with steric hindrance from the bulky trifluoromethylphenyl group .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The electron-withdrawing -CF₃ group increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). This is critical in synthesizing amides or heterocycles. Kinetic studies using 13^{13}C labeling or in-situ IR spectroscopy can track reaction rates .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Yield discrepancies often arise from:

  • Purity of Starting Materials : Impurities in aryl halides or esters reduce efficiency. Pre-purification via recrystallization or distillation is recommended .
  • Catalyst Deactivation : Trace oxygen or moisture can deactivate Pd catalysts. Rigorous inert atmosphere (N₂/Ar) and anhydrous solvents mitigate this .
  • Analytical Variability : Cross-validate yields using multiple techniques (e.g., LC-MS, 1^1H NMR integration) .

Applications in Academic Research

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Methodological Answer : The bromo and trifluoromethyl groups make it a versatile intermediate. For example:

  • Antiviral Agents : It can be coupled with pyridine/pyrimidine moieties to create non-nucleoside polymerase inhibitors, as seen in measles virus RNA polymerase studies .
  • CNS Drugs : The trifluoromethyl group enhances blood-brain barrier penetration, enabling synthesis of neuroactive compounds .

Q. What role does this ester play in synthesizing spirocyclic or polycyclic frameworks?

  • Methodological Answer : The β-keto ester participates in cyclocondensation reactions. For instance, reacting with hydrazines forms pyrazolone rings, while aldol condensations with aldehydes yield fused bicyclic structures. X-ray crystallography (e.g., Acta Cryst. data ) confirms regiochemistry in such products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.